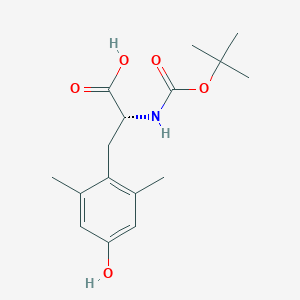
Boc-D-2,6-Dimethyltyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-2,6-Dimethyltyrosine: is a derivative of the amino acid tyrosine, where the hydrogen atoms at the 2 and 6 positions on the aromatic ring are replaced by methyl groups. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The molecular formula of this compound is C16H23NO5, and it has a molecular weight of 309.36 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-2,6-Dimethyltyrosine typically involves the following steps:
Starting Materials: The synthesis begins with serine methyl ester and 4-iodo-3,5-dimethylphenyl acetate.
One-Pot Process: The dehydroaminoacid hydrogenation substrate is prepared in a one-pot process directly from the starting materials.
Asymmetric Hydrogenation: An asymmetric hydrogenation catalyst is used to reduce the dehydroaminoacid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the reaction conditions to increase yield and reduce costs. Key modifications include using a more active asymmetric hydrogenation catalyst, which allows for a significant reduction in catalyst loading .
Chemical Reactions Analysis
Types of Reactions: Boc-D-2,6-Dimethyltyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Boc-D-2,6-Dimethyltyrosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of synthetic opioid ligands.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-2,6-Dimethyltyrosine involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The presence of the Boc protecting group prevents unwanted reactions at the amino terminus, allowing for selective reactions at other sites. The methyl groups at the 2 and 6 positions on the aromatic ring can affect the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,6-Dimethyltyrosine: Lacks the Boc protecting group but has similar structural features.
Boc-Tyrosine: Has the Boc protecting group but lacks the methyl groups at the 2 and 6 positions.
Fmoc-D-2,6-Dimethyltyrosine: Similar to Boc-D-2,6-Dimethyltyrosine but with a different protecting group (Fmoc).
Uniqueness: this compound is unique due to the combination of the Boc protecting group and the methyl groups at the 2 and 6 positions. This combination provides specific reactivity and stability, making it valuable in peptide synthesis and other applications .
Properties
IUPAC Name |
(2R)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKQZXRPUXGSLR-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
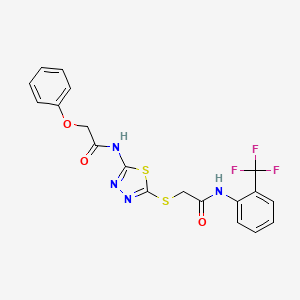
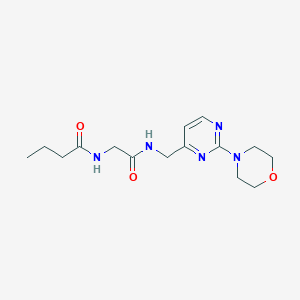
![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)
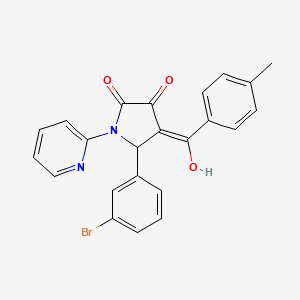
![ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)
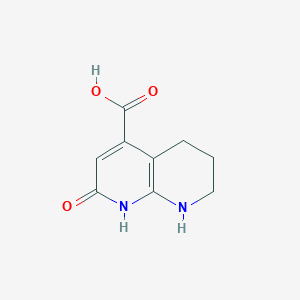
![{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE](/img/structure/B2654224.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2654226.png)
![6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B2654229.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2654230.png)
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2654232.png)
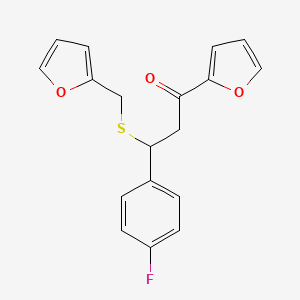
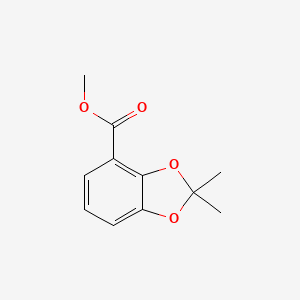
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2654237.png)
